

An In-depth Technical Guide to 5-Bromo-2-methyl-3-nitropyridine

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Compound of Interest

Compound Name: **5-Bromo-2-methyl-3-nitropyridine**

Cat. No.: **B155815**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-3-nitropyridine is a substituted pyridine compound that serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceutical agents.^[1] Pyridine-based structures are foundational in many fine chemicals and medicinal compounds.^[1] This technical guide provides a comprehensive overview of **5-Bromo-2-methyl-3-nitropyridine**, including its chemical and physical properties, detailed synthesis protocols, and its significant application as a precursor to the Polo-like kinase 1 (PLK1) inhibitor, MLN0905.^{[1][3]}

Physicochemical and Spectroscopic Data

The key properties of **5-Bromo-2-methyl-3-nitropyridine** are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Identifier / Property	Value	Reference(s)
CAS Number	911434-05-4	[1] [3] [4] [5]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[1] [4] [5]
Molecular Weight	217.02 g/mol	[1] [5]
Appearance	Solid (Yellow to Brownish)	[2]
Melting Point	38.0 to 42.0 °C	[5]
Boiling Point	253 °C	[5]
Density	1.709 g/cm ³	[5]
Flash Point	107 °C	[5]
Refractive Index	1.599	[5]
Vapor Pressure	0.0305 mmHg at 25°C	[5]
Solubility	Low in water; Soluble in dichloromethane, chloroform	[2]
¹ H-NMR (400 MHz, CDCl ₃)	δ 8.76 (s, 1H), 8.40 (s, 1H), 2.80 (s, 3H)	[3]

Experimental Protocols: Synthesis

Two primary methods for the synthesis of **5-Bromo-2-methyl-3-nitropyridine** are detailed below.

Method 1: Bromination of 5-amino-2-methyl-3-nitropyridine

This protocol follows a Sandmeyer-type reaction, converting an amino group to a bromo group.
[\[1\]](#)

Reagents and Equipment:

- 5-amino-2-methyl-3-nitropyridine

- 48% Hydrobromic acid (HBr)
- Sodium nitrite (NaNO₂)
- 4 M Sodium hydroxide (NaOH) solution
- Methyl tert-butyl ether (MTBE)
- Anhydrous magnesium sulfate (MgSO₄)
- Reaction vessel with stirring and temperature control (dry ice/acetone bath)
- Rotary evaporator
- Thin-layer chromatography (TLC) apparatus

Procedure:

- Add 0.1 g of 5-amino-2-methyl-3-nitropyridine to 165 mL of 48% hydrobromic acid solution in a reaction vessel.[1]
- Cool the mixture to -10°C using a dry ice and acetone bath.[1]
- Prepare a 42.67 mg/mL sodium nitrite solution by dissolving 7.04 g of NaNO₂ in water to a final volume of 165 mL.[1]
- While stirring vigorously, add the sodium nitrite solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at -10°C.[1]
- After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 16 hours.[1]
- Monitor the reaction for completion using TLC.[1]
- Once the reaction is complete, neutralize the mixture by adding 400 mL of 4 M NaOH solution.[1]
- Extract the aqueous mixture three times with 150 mL portions of methyl tert-butyl ether.[1]

- Combine the organic extracts and dry over anhydrous magnesium sulfate.[1]
- Remove the solvent by evaporation under reduced pressure using a rotary evaporator to yield the final product, **5-Bromo-2-methyl-3-nitropyridine**.[1]

Method 2: From Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate

This method involves the hydrolysis and decarboxylation of a malonate ester derivative.[3]

Reagents and Equipment:

- Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate
- 7.0 N Hydrochloric acid (HCl)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Anhydrous sodium sulfate (Na_2SO_4)
- Petroleum ether
- Ethyl acetate
- Heating mantle and reflux condenser
- Column chromatography setup

Procedure:

- Dissolve 1.2 g (3.3 mmol) of diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate in 10 mL of 7.0 N HCl.[3]
- Heat the mixture to reflux and maintain for 5 hours.[3]
- After the reaction is complete, cool the mixture to room temperature.[3]

- Extract the product with a 10:1 (v/v) mixture of dichloromethane:methanol.[3]
- Combine the organic phases and dry over anhydrous sodium sulfate.[3]
- Concentrate the solution under reduced pressure.[3]
- Purify the resulting residue by column chromatography using a 4:1 (v/v) mixture of petroleum ether:ethyl acetate as the eluent.[3]
- Collect the appropriate fractions and evaporate the solvent to afford pure **5-bromo-2-methyl-3-nitropyridine** (yield: 89.7%).[3]

Application in Drug Development: Synthesis of MLN0905

5-Bromo-2-methyl-3-nitropyridine is a key building block for synthesizing MLN0905, a potent and selective inhibitor of Polo-like kinase 1 (PLK1).[1][3] PLK1 is a critical regulator of mitosis, and its overexpression is common in a wide range of human cancers, making it an important therapeutic target.[5][6] MLN0905 functions by disrupting mitotic progression, which leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis) in cancer cells.[3][6]

Role of PLK1 in Mitotic Progression

Polo-like kinase 1 is a serine/threonine kinase that governs multiple stages of cell division, including centrosome maturation, the assembly of the bipolar spindle, segregation of chromosomes, and cytokinesis.[5][6][7] The inhibition of PLK1's enzymatic activity disrupts these processes, preventing cancer cells from successfully dividing.[5]

Mechanism of Action of MLN0905

As a PLK1 inhibitor, MLN0905 binds to the kinase and blocks its function.[4][6] This intervention triggers a cascade of events:

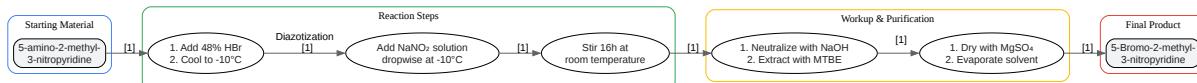
- Mitotic Arrest: Cancer cells are unable to complete mitosis and become arrested in the G2/M phase of the cell cycle.[3]

- Apoptosis Induction: The prolonged mitotic arrest activates cellular pathways that lead to apoptosis.[6][8]
- DNA Damage Response: Treatment with MLN0905 has been shown to increase markers of DNA damage, such as γ H2A.x, contributing to its cell-killing effect.[3]

The potent and selective nature of MLN0905 makes it a valuable compound for oncological research and a potential candidate for clinical development.[1]

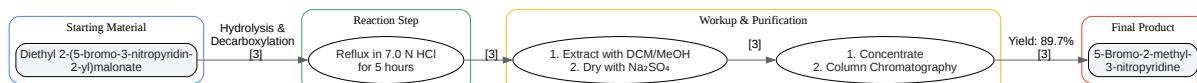
Visualizations: Workflows and Signaling Pathways

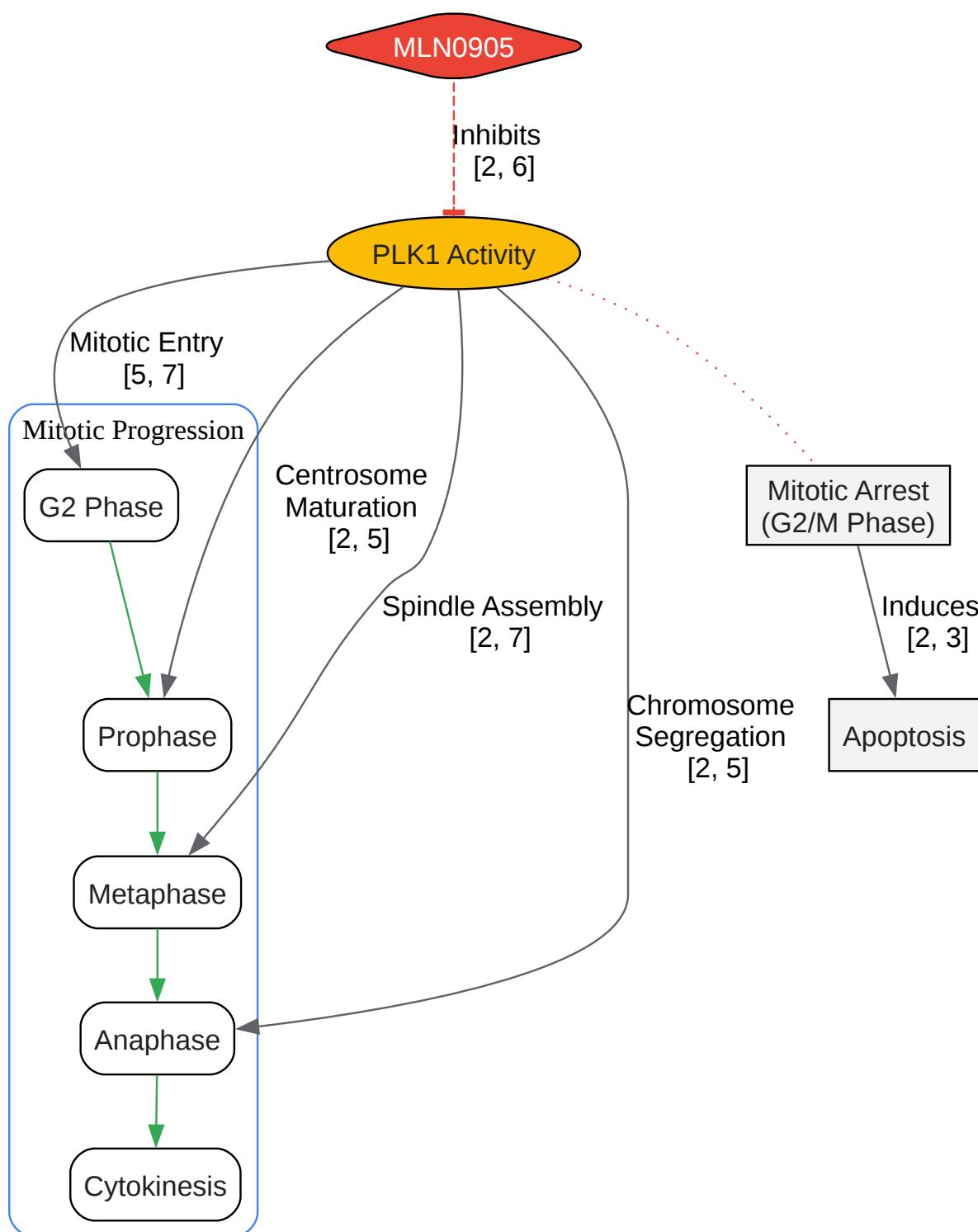
The following diagrams, rendered in DOT language, illustrate the synthetic workflows and the biological pathway relevant to **5-Bromo-2-methyl-3-nitropyridine**.



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Caption: Workflow for Synthesis Method 1.



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